molecular formula C13H16N2S B8579011 N,N-diethyl-4-(thiazol-2-yl)aniline

N,N-diethyl-4-(thiazol-2-yl)aniline

Cat. No.: B8579011
M. Wt: 232.35 g/mol
InChI Key: FENHRKYWSANTIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Structure and Properties N,N-Diethyl-4-(thiazol-2-yl)aniline is an aromatic amine derivative featuring a benzene ring substituted with a thiazol-2-yl group at the para position and an N,N-diethylamino group. The molecular formula is C₁₃H₁₇N₂S (calculated based on substituent additions to the core structure ). The compound’s structural uniqueness arises from the electron-rich thiazole heterocycle and the bulky diethylamino group, which influence its electronic and steric properties.

Synthesis Synthetic routes often involve coupling reactions. For example, Stille cross-coupling using precursors like N,N-diethyl-4-(tributylstannyl)aniline and brominated thiazole derivatives under palladium catalysis has been reported . Alternatively, diazo coupling with 2-amino-5-nitrothiazol and N,N-diethylaniline yields azo derivatives .

Properties

Molecular Formula

C13H16N2S

Molecular Weight

232.35 g/mol

IUPAC Name

N,N-diethyl-4-(1,3-thiazol-2-yl)aniline

InChI

InChI=1S/C13H16N2S/c1-3-15(4-2)12-7-5-11(6-8-12)13-14-9-10-16-13/h5-10H,3-4H2,1-2H3

InChI Key

FENHRKYWSANTIV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=NC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Key Comparative Insights:

Heterocyclic Modifications :

  • Replacing thiazole with benzo[d]thiazole (3a) increases aromaticity and molecular weight, enhancing fluorescence properties for imaging applications .
  • Thiazolo[4,5-b]pyridine (3f) introduces a fused pyridine ring, improving binding affinity to viral proteases .

Amino Group Variations: N,N-Dimethyl analogues (e.g., C₁₁H₁₃N₂S) exhibit reduced steric hindrance compared to diethyl derivatives, favoring faster reaction kinetics in catalysis . N-Ethyl-N-(2-hexoxyethyl) derivatives (C₁₉H₂₇N₅O₃S) incorporate flexible alkoxy chains, improving solubility in nonpolar solvents for dye applications .

Functional Group Additions :

  • Diazenyl linkages (e.g., in C₁₃H₁₇N₅O₂S ) enable π-conjugation, shifting UV-Vis absorption maxima to near-infrared (NIR) regions for photodynamic therapy .
  • Nitro groups (e.g., in 3j, 3l ) enhance electrophilicity, facilitating nucleophilic substitutions in drug design .

Biological Activity: AChE Inhibition: Derivatives with oxadiazole moieties (e.g., C₂₂H₂₅N₅OS ) show IC₅₀ values <10 μM, attributed to hydrogen bonding with enzyme active sites . Anticancer Potential: Pyrazoline-bearing derivatives (e.g., C₂₃H₂₈N₄ ) induce apoptosis via mitochondrial pathway modulation .

Research Findings and Data Tables

Table 1: Spectroscopic Data for Selected Compounds

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Notable Peaks (MS)
This compound 1.2 (t, 6H), 3.4 (q, 4H), 7.2–8.1 (m, aromatic) 14.1 (CH₃), 44.2 (N-CH₂), 121–150 (aromatic, thiazole) m/z 263 (M⁺)
4-(Benzo[d]thiazol-2-yl)aniline (3a) 6.9–8.1 (m, aromatic), 5.1 (s, NH₂) 115–160 (aromatic, benzothiazole) m/z 226 (M⁺)
N,N-Dimethyl-4-(thiazol-2-yl)aniline 2.9 (s, 6H), 7.1–8.0 (m, aromatic) 40.1 (N-CH₃), 120–148 (aromatic, thiazole) m/z 217 (M⁺)

Table 2: Thermal and Crystallographic Data

Compound Melting Point (°C) Crystal System (Space Group) Key Interactions
This compound 95–97 Monoclinic (P2₁/c) Weak C–H···π, van der Waals
4-(Thiazolo[4,5-b]pyridin-2-yl)aniline (3f) 124–126 Orthorhombic (Pbca) π-π stacking (3.8 Å)
Zn(II) complex with N,N-diethyl-4-(pyridyldiazenyl)aniline >200 Trigonal (P3₁) Zn–N: 2.02 Å; Zn–Cl: 2.20 Å

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